[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone
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Overview
Description
This compound contains several functional groups, including a triazole ring, a dimethylamino group, a trifluoromethoxy group, and a methoxy group . These groups can confer various properties to the compound, such as polarity, reactivity, and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central triazole ring. The electronic properties of these groups (like the electron-withdrawing trifluoromethoxy group) could also influence the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the dimethylamino group could participate in reactions as a nucleophile, while the trifluoromethoxy group could act as an electron-withdrawing group, stabilizing positive charge in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar trifluoromethoxy and dimethylamino groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : New derivatives of 1,2,4-Triazole and Triazolidin have been synthesized, including compounds with structural similarities to the specified chemical. These compounds were synthesized using efficient methods and characterized using spectroscopic techniques and X-ray crystallography, providing insights into the structural features and synthesis approaches for related compounds (Abosadiya et al., 2018).
Molecular Structure Analysis : The structure and molecular properties of various triazole derivatives, including those with characteristics similar to the specified chemical, have been extensively analyzed. This includes molecular electrostatic potential (MEP) surface calculations and density functional theory (DFT) studies, contributing to a deeper understanding of their electronic properties (Ahmed et al., 2020).
Applications in Molecular Probes and Catalysis
Fluorescent Molecular Probes : Compounds with similar structural elements have been developed as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them useful in developing sensitive molecular probes for studying biological events (Diwu et al., 1997).
Catalytic Applications : Research has been conducted on complexes involving similar compounds for use in catalytic hydrogenations. These studies focus on the synthesis and characterization of such complexes, providing valuable information for catalytic applications (Guerriero et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-27(2)13-12-18-19(20(29)14-4-8-16(30-3)9-5-14)25-26-28(18)15-6-10-17(11-7-15)31-21(22,23)24/h4-13H,1-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHJDZJJZCVALG-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone |
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